2-{[(4-methylpyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-methylpyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that features a unique fusion of pyrimidine and benzimidazole rings. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of both pyrimidine and benzimidazole moieties in its structure suggests a wide range of applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methylpyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the benzimidazole moiety. The key steps involve:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Benzimidazole: The final step involves the cyclization of the intermediate with a benzimidazole precursor under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methylpyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where halogen atoms can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, halogenating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-methylpyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibiting Enzymes: The compound can bind to the active sites of enzymes, thereby inhibiting their activity.
Interfering with DNA/RNA Synthesis: The pyrimidine moiety can interact with nucleic acids, disrupting their synthesis and function.
Modulating Signal Transduction Pathways: The compound can affect various cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-chloropyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one
- 2-{[(4-fluoropyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one
- 2-{[(4-bromopyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one
Uniqueness
2-{[(4-methylpyrimidin-2-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one stands out due to the presence of the methyl group on the pyrimidine ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs.
Properties
IUPAC Name |
2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-pyrimido[1,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-10-6-7-17-16(18-10)23-9-11-8-14(22)21-13-5-3-2-4-12(13)20-15(21)19-11/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPSOQDQNWQQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)N3C4=CC=CC=C4N=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.